molecular formula C15H10F2N2 B4503352 6,8-difluoro-N-phenyl-4-quinolinamine

6,8-difluoro-N-phenyl-4-quinolinamine

Cat. No.: B4503352
M. Wt: 256.25 g/mol
InChI Key: XWOYLLQOPYLEOX-UHFFFAOYSA-N
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Description

6,8-difluoro-N-phenyl-4-quinolinamine is a useful research compound. Its molecular formula is C15H10F2N2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08120465 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Phototoxic Properties

Research on fluorinated quinolones, closely related to 6,8-difluoro-N-phenyl-4-quinolinamine, reveals their significant photophysical properties and potential phototoxic effects. The photochemistry of some fluorinated 7-amino-4-quinolinone-3-carboxylic acids, which are structurally similar and used as antibacterials, shows that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations in solution. This photodecomposition pathway suggests a possible mechanism for their phototoxic effects, offering insights into the photostability and photoreactivity of closely related compounds like this compound (Fasani et al., 1999).

Optical and Nonlinear Optical (NLO) Properties

Quinoline derivatives exhibit promising perspectives in biological and nonlinear optical research. Arylated quinolines synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have been assessed for their spectral IR, UV–Vis, NMR properties, and NLO characteristics. The study found that these compounds possess significant molecular stability and electron-donating capabilities, along with notable NLO properties, making them potential candidates for technology-related applications (Khalid et al., 2019).

Luminescent and Magnetic Properties

Research involving lanthanide complexes based on an 8-hydroxyquinoline derivative, which shares structural features with this compound, demonstrates unique luminescence and magnetic properties. These complexes show characteristic luminescence and, in some cases, slow magnetic relaxation behavior, indicating potential applications in photoluminescent materials and magnetic devices (New Journal of Chemistry, 2018).

Antileishmanial Activity

The antileishmanial activity of 8-quinolinamine derivatives highlights the therapeutic potential of compounds structurally related to this compound. A study investigating the synthesis and activity of such derivatives against Leishmania donovani infections in hamsters found that specific structural modifications could enhance their potency and reduce toxicity, suggesting a pathway for developing new antileishmanial agents (Johnson & Werbel, 1983).

Photoluminescence of Boron Quinolinate Compounds

Investigations into the electronic and luminescent behavior of boron quinolinate compounds, related to this compound, in various organic light-emitting device structures have provided insights into their potential as emissive materials. Studies have shown that these compounds exhibit red-shifted exciplex emission and possess unique electroluminescence properties, underscoring their applicability in the development of optical devices (Hellstrom et al., 2008).

Properties

IUPAC Name

6,8-difluoro-N-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2/c16-10-8-12-14(19-11-4-2-1-3-5-11)6-7-18-15(12)13(17)9-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOYLLQOPYLEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.